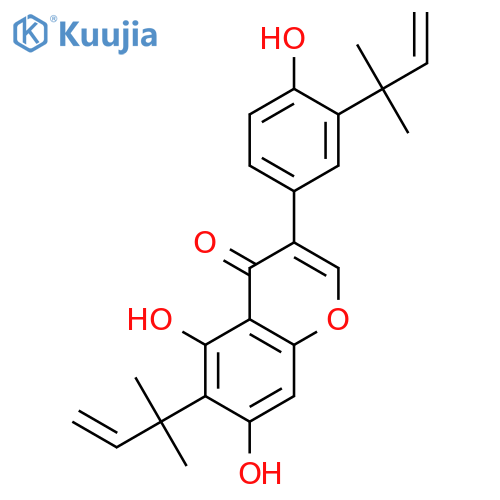Cas no 76754-24-0 (5,7,4'-Trihydroxy-6,3'-diprenylisoflavone)

76754-24-0 structure
商品名:5,7,4'-Trihydroxy-6,3'-diprenylisoflavone
5,7,4'-Trihydroxy-6,3'-diprenylisoflavone 化学的及び物理的性質
名前と識別子
-
- 4H-1-Benzopyran-4-one,5,7-dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-
- Lupalbigenin
- 4H-1-Benzopyran-4-one,5,7-dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-...
- 3'-(g,g-Dimethylallyl)wighteone
- 4H-1-Benzopyran-4-one,5,7-dihydroxy-3-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-6-(3-methyl-2-butenyl)-(9CI)
- 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone
- [ "4'", "5", "7-Trihydroxy-3'", "6-diprenylisoflavone" ]
- 76754-24-0
- 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl)-6-(3-methyl-2-buten-1-yl)-
- CHEMBL463936
- 5,7-dihydroxy-3-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)-6-(3-methylbut-2-en-1-yl)-4H-chromen-4-one
- 3'-(gamma,gamma-Dimethylallyl)wighteone
- LMPK12050190
- AKOS032962122
- CHEBI:188898
- Q27237159
- FS-9022
- 5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)chromen-4-one
- 3'-(.GAMMA.,.GAMMA.-DIMETHYLALLYL)WIGHTEONE
- XD161537
- SCHEMBL5614134
- 3',6-Di-(dimethylallyl)-genistein
- CS-0023992
- HY-N3360
- 0RZW2IS86C
- 6,3'-Diprenylgenistein
- UNII-0RZW2IS86C
- GLXC-18537
- 4'
- 3',6-Di(dimethylallyl)genistein
- 5,7-dihydroxy-3-(4-hydroxy-3-(3-methylbut-2-enyl)phenyl)-6-(3-methylbut-2-enyl)chromen-4-one
- DA-55071
- 3'-(I3,I3-Dimethylallyl)wighteone
-
- インチ: InChI=1S/C25H26O5/c1-14(2)5-7-17-11-16(8-10-20(17)26)19-13-30-22-12-21(27)18(9-6-15(3)4)24(28)23(22)25(19)29/h5-6,8,10-13,26-28H,7,9H2,1-4H3
- InChIKey: HTAZIHDXIUPDQP-UHFFFAOYSA-N
- ほほえんだ: CC(=CCc1cc(ccc1O)c2coc3cc(c(c(c3c2=O)O)CC=C(C)C)O)C
計算された属性
- せいみつぶんしりょう: 406.17800
- どういたいしつりょう: 406.17802393g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 713
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.5
- トポロジー分子極性表面積: 87Ų
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 623.6±55.0 °C at 760 mmHg
- フラッシュポイント: 213.1±25.0 °C
- PSA: 90.90000
- LogP: 5.59420
- じょうきあつ: 0.0±1.9 mmHg at 25°C
5,7,4'-Trihydroxy-6,3'-diprenylisoflavone セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
5,7,4'-Trihydroxy-6,3'-diprenylisoflavone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN1889-1 mg |
Lupalbigenin |
76754-24-0 | 98% | 1mg |
¥ 4,200 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1889-1 mg |
Lupalbigenin |
76754-24-0 | 1mg |
¥2433.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN1889-1mg |
Lupalbigenin |
76754-24-0 | 1mg |
¥ 5600 | 2024-07-19 | ||
| A2B Chem LLC | AH54363-5mg |
Lupalbigenin |
76754-24-0 | 98.5% | 5mg |
$660.00 | 2024-04-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L28740-5mg |
Lupalbigenin |
76754-24-0 | 5mg |
¥4800.0 | 2021-09-09 |
5,7,4'-Trihydroxy-6,3'-diprenylisoflavone 関連文献
-
Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943
-
2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
